3,5-Diiodo Thyroaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

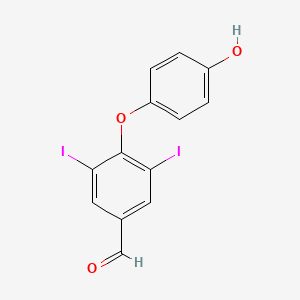

3,5-Diiodo Thyroaldehyde is an organic compound characterized by the presence of hydroxy, phenoxy, and diiodo functional groups attached to a benzaldehyde core

作用機序

Target of Action

The primary targets of 3,5-Diiodo Thyroaldehyde are the nuclear thyroid hormone receptors (THRs) . These receptors play a critical role in differentiation, growth, and metabolism . The compound also targets mitochondria and bioenergetic mechanisms .

Mode of Action

This compound interacts with its targets in several ways. It can bind directly to DNA, indirectly to DNA, or without DNA binding through THRs . It also acts in a THR-independent manner . The compound is known to stimulate the TR-beta receptor for thyroid hormones, thus increasing energy expenditure .

Biochemical Pathways

The compound affects various biochemical pathways. It modulates energy and lipid metabolism , and it has been observed to rapidly induce hepatic oxygen consumption and oxidative capacity . It also exerts thyromimetic effects on the hypothalamus-pituitary-thyroid axis .

Pharmacokinetics

It is known that the compound can suppress thyroid function, resulting in lower concentrations of t4 and t3 in serum and liver . It also increases type I-deiodinase activity .

Result of Action

The action of this compound results in several molecular and cellular effects. It reduces hepatic triglyceride and serum cholesterol concentrations, reflecting enhanced lipid metabolism . It also increases metabolic rate and reduces different fat depots . These effects are compromised by increased food intake, preventing significant body weight loss .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects can vary depending on the biochemical or physiological assay used .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo Thyroaldehyde typically involves the iodination of a hydroxyphenoxybenzaldehyde precursor. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atoms at the desired positions on the benzaldehyde ring .

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

3,5-Diiodo Thyroaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: 4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid.

Reduction: 4-(4-Hydroxyphenoxy)-3,5-diiodobenzyl alcohol.

Substitution: 4-(4-Hydroxyphenoxy)-3,5-diazidobenzaldehyde.

科学的研究の応用

3,5-Diiodo Thyroaldehyde has several applications in scientific research:

類似化合物との比較

Similar Compounds

- 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid

- 4-Hydroxyphenoxyacetic acid

- 3-(3,5-Diiodo-4-hydroxyphenoxy)phenol

Uniqueness

3,5-Diiodo Thyroaldehyde is unique due to the presence of both hydroxy and phenoxy groups along with two iodine atoms on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

生物活性

3,5-Diiodo Thyroaldehyde, also known as 3,5-diiodo-L-thyronine (3,5-T2), is a thyroid hormone metabolite that has garnered attention for its diverse biological activities. This article explores its metabolic effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is an endogenous derivative of thyroid hormones that plays a significant role in regulating metabolism. It is primarily synthesized in the thyroid gland and has been shown to exert various effects on energy metabolism and lipid turnover without significantly affecting the hypothalamus-pituitary-thyroid (HPT) axis.

Metabolic Effects

Research indicates that 3,5-T2 can increase resting metabolic rates and elicit beneficial hypolipidemic effects in rodent models. Studies have shown that administration of 3,5-T2 leads to:

- Increased Energy Expenditure : Rodent studies demonstrate a rapid increase in resting metabolic rate following administration of 3,5-T2 .

- Lipid Metabolism : It has been observed to promote lipid oxidation and reduce fat accumulation in liver and skeletal muscle tissues .

Table 1 summarizes the metabolic effects of 3,5-T2:

| Effect | Observation | Reference |

|---|---|---|

| Resting Metabolic Rate | Increased in rodent models | |

| Lipid Turnover | Enhanced lipid oxidation | |

| Fat Accumulation | Decreased in liver and muscle |

The mechanisms through which 3,5-T2 exerts its effects are complex and involve both thyroid hormone receptor (THR)-dependent and THR-independent pathways. Key findings include:

- THR-Independent Actions : Evidence suggests that 3,5-T2 may act directly on mitochondria to enhance oxidative capacity without engaging THRs .

- Gene Expression Modulation : Treatment with 3,5-T2 alters the expression of genes involved in lipid metabolism and mitochondrial function .

Case Studies

Several case studies have highlighted the potential clinical applications of 3,5-T2:

- Hypothyroid Models : In hypothyroid rats fed a high-fat diet, administration of 3,5-T2 exhibited anti-steatotic effects without altering serum levels of TSH or other thyroid hormones .

- Metabolic Syndrome : Preliminary studies suggest that 3,5-T2 may have therapeutic potential for conditions associated with metabolic syndrome by improving lipid profiles and insulin sensitivity .

Research Findings

Recent studies have focused on the quantification and analysis of 3,5-T2 levels in human serum. A study developed a mass spectrometry method to measure serum concentrations of 3,5-T2 and its isomers. Key findings include:

特性

IUPAC Name |

4-(4-hydroxyphenoxy)-3,5-diiodobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8I2O3/c14-11-5-8(7-16)6-12(15)13(11)18-10-3-1-9(17)2-4-10/h1-7,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQONMRPJGSIJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8I2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747687 |

Source

|

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2828-49-1 |

Source

|

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。